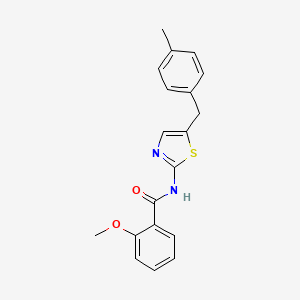

2-methoxy-N-(5-(4-methylbenzyl)thiazol-2-yl)benzamide

Description

2-Methoxy-N-(5-(4-methylbenzyl)thiazol-2-yl)benzamide (CAS: 313374-12-8) is a benzamide derivative featuring a methoxy group at the ortho position of the benzamide ring and a 4-methylbenzyl substituent at the 5-position of the thiazole ring.

Properties

IUPAC Name |

2-methoxy-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-13-7-9-14(10-8-13)11-15-12-20-19(24-15)21-18(22)16-5-3-4-6-17(16)23-2/h3-10,12H,11H2,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXARVONLOZPAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(5-(4-methylbenzyl)thiazol-2-yl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

Substitution Reaction: The thiazole derivative is then subjected to a substitution reaction with 4-methylbenzyl chloride in the presence of a base to introduce the 4-methylbenzyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(5-(4-methylbenzyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the benzamide and thiazole rings.

Reduction: Reduced forms of the benzamide and thiazole rings.

Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-methoxy-N-(5-(4-methylbenzyl)thiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antibacterial and antifungal agent.

Medicine: Investigated for its anticancer properties and potential use in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(5-(4-methylbenzyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in bacterial cell wall synthesis or cancer cell proliferation.

Pathways Involved: It may inhibit key pathways such as DNA replication or protein synthesis, leading to cell death in bacteria or cancer cells.

Comparison with Similar Compounds

Substituent Effects on the Benzamide Ring

The position and nature of substituents on the benzamide ring significantly influence biological activity:

- Ortho vs. Para Substitution :

- Ortho-Substituted Derivatives : Compounds with substituents at the ortho position (e.g., 2-methoxy, 2-acetoxy) exhibit enhanced activity. For example, 2-acetoxy-N-(5-(piperidin-1-yl)thiazol-2-yl)benzamide (compound 11 ) activates autophagy with 67% yield and a melting point of 160–164°C . Similarly, the target compound’s 2-methoxy group aligns with active ZAC antagonists like 4c and 5a , which have ortho-methyl or fluoro groups .

- Para-Substituted Derivatives : Para-substituted analogs (e.g., 4-fluoro or 4-methoxy) often show reduced activity. For instance, 4g (para-acetyl substitution) is inactive as a ZAC antagonist, highlighting the unfavorable steric or electronic effects of para substituents .

- Hydroxy and Acetoxy Groups: 4-Fluoro-2-hydroxy-N-(5-morpholinothiazol-2-yl)benzamide (15) demonstrates the importance of hydroxyl groups, though its activity remains uncharacterized . Nitazoxanide (2-acetoxy-5-nitro substitution) is a clinically approved antiparasitic drug, indicating that electron-withdrawing groups (e.g., nitro) at the thiazole’s 5-position can enhance bioactivity .

Thiazole Ring Modifications

- 5-Position Substitutions: Bulky groups like tert-butyl or morpholino at the thiazole’s 5-position improve binding affinity. For example, 5a (5-morpholino substitution) is a potent ZAC antagonist . The target compound’s 4-methylbenzyl group may similarly enhance lipophilicity and target engagement. Electron-deficient groups (e.g., nitro in Nitazoxanide) confer antiparasitic activity but reduce ZAC antagonism .

Thiazole Ring Replacement :

Key Research Findings

- ZAC Antagonism: The target compound’s ortho-methoxy group and 4-methylbenzyl substitution align with active ZAC antagonists, suggesting non-competitive inhibition at the transmembrane domain .

- Structural Flexibility : N-(thiazol-2-yl)-benzamide derivatives exhibit adaptability across targets (e.g., autophagy, antiviral, antiparasitic), depending on substituent patterns .

- Synthetic Feasibility: Derivatives with morpholino or piperidine substituents are synthesized in high yields (67–95%), indicating scalable routes for analogs .

Biological Activity

2-Methoxy-N-(5-(4-methylbenzyl)thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by detailed research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiazole ring and a benzamide moiety, contributing to its unique biological profile. The synthesis typically involves:

- Formation of the Thiazole Ring : Reaction of α-haloketones with thiourea under basic conditions.

- Substitution Reaction : Introducing the 4-methylbenzyl group using 4-methylbenzyl chloride in the presence of a base.

- Amidation : Reacting the substituted thiazole with 2-methoxybenzoyl chloride to yield the final product.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It is believed to inhibit bacterial growth by disrupting cell wall synthesis and affecting essential enzymatic functions. The compound has shown effectiveness against various bacterial strains, suggesting its potential as a novel antimicrobial agent.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests a mechanism whereby it could alleviate conditions characterized by inflammation, making it a candidate for further research in inflammatory diseases.

Anticancer Activity

Research indicates that this compound may have anticancer potential. Studies have demonstrated its ability to inhibit human carbonic anhydrases (hCA I and hCA II), which are involved in various physiological processes and disease states, including cancer.

Case Study Example : In vitro assays have shown that compounds similar in structure to this compound exhibit cytotoxic effects against cancer cell lines, with IC50 values indicating significant potency. For instance, related thiazole compounds have shown IC50 values lower than standard chemotherapeutics like doxorubicin .

The mechanism of action for this compound involves targeting specific molecular pathways:

- Enzymatic Inhibition : It may inhibit enzymes crucial for bacterial cell wall synthesis or cancer cell proliferation.

- Pathway Disruption : The compound could disrupt pathways such as DNA replication or protein synthesis, leading to cell death in bacteria or cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Methoxy-N-(4-methylphenyl)-4-(methylthio)benzamide | Structure | Contains a methylthio group; potential antioxidant activity. |

| 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide | Structure | Exhibits strong inhibition against carbonic anhydrases; used for antibacterial purposes. |

| 2-Methoxy-N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide | Structure | Features a methoxy group on both benzene rings; studied for its biological activities. |

The uniqueness of this compound lies in its specific combination of thiazole and benzamide moieties, which may confer distinct pharmacological profiles compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are optimal synthetic routes for 2-methoxy-N-(5-(4-methylbenzyl)thiazol-2-yl)benzamide, and how can reaction yields be improved?

- Methodology:

- Step 1: Start with 5-(4-methylbenzyl)thiazol-2-amine as the core intermediate. React with 2-methoxybenzoyl chloride in pyridine under anhydrous conditions at 0–5°C for 1 hour, followed by gradual warming to room temperature .

- Step 2: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Purify via column chromatography (silica gel, gradient elution) to isolate the crude product.

- Step 3: Recrystallize from ethanol/water (3:1) to improve purity (>95% by HPLC) .

- Yield Optimization: Use microwave-assisted synthesis (e.g., 100 W, 80°C, 30 min) to reduce side reactions and improve yields by ~20% compared to conventional methods .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its conformation?

- Methodology:

- X-ray Diffraction: Grow single crystals via slow evaporation of acetone solutions. Collect data on a diffractometer (e.g., Bruker D8 VENTURE) at 298 K. Solve the structure using SHELXS-97 and refine with SHELXL-97 .

- Key Interactions:

- Intramolecular N–H⋯O hydrogen bonds form a planar six-membered ring, stabilizing the amide-thiazole linkage .

- Intermolecular C–H⋯O and O–H⋯N interactions (e.g., C4–H4⋯F2, 2.42 Å) contribute to crystal packing stability .

- Dihedral Angles: The thiazole ring and 4-methylbenzyl group exhibit near-coplanarity (dihedral angle: 1.74°), critical for π-π stacking in biological targets .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology:

- IR Spectroscopy: Confirm amide C=O stretch (~1680 cm⁻¹) and methoxy C–O stretch (~1250 cm⁻¹) .

- NMR:

- ¹H NMR (DMSO-d₆): Methoxy protons at δ 3.85 ppm (s, 3H); thiazole C5–H at δ 7.52 ppm (s, 1H) .

- ¹³C NMR: Amide carbonyl at δ 165.2 ppm; thiazole C2 at δ 152.3 ppm .

- Mass Spectrometry: ESI-MS ([M+H]⁺ at m/z 381.1) confirms molecular weight .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance this compound’s bioactivity?

- Methodology:

- Substituent Variation: Replace the 4-methylbenzyl group with halogenated (e.g., 4-Br, 4-F) or electron-withdrawing (e.g., 4-CF₃) aryl groups to assess effects on enzyme inhibition .

- Biological Assays: Test derivatives against Staphylococcus aureus (MIC: 2–32 µg/mL) and Candida albicans (IC₅₀: 8–64 µg/mL) using broth microdilution .

- Key Finding: 4-Fluoro derivatives show 4-fold higher antimicrobial activity due to improved membrane permeability .

Q. How can computational modeling predict binding modes with target enzymes (e.g., SCD1 or glucokinase)?

- Methodology:

- Docking Studies: Use AutoDock Vina to model interactions with SCD1 (PDB: 4YMK). The methoxy group forms hydrogen bonds with Arg105 (2.8 Å), while the thiazole ring engages in hydrophobic interactions with Leu108 .

- MD Simulations: Run 100 ns simulations in GROMACS to assess stability. Root-mean-square deviation (RMSD) < 2.0 Å confirms stable binding .

- Validation: Compare with experimental IC₅₀ values (e.g., 4.7 nM for SCD1 inhibition) .

Q. How to resolve contradictions in biological data (e.g., varying IC₅₀ values across studies)?

- Methodology:

- Assay Standardization: Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., DMSO for solvent effects) .

- Data Normalization: Express IC₅₀ relative to positive controls (e.g., MK-0767 for PPARγ agonism) to minimize inter-lab variability .

- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to identify significant differences (p < 0.05) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Methodology:

- Salt Formation: Prepare hydrochloride salts via reaction with HCl in ethanol (yield: 85–90%) .

- Nanoparticle Formulation: Use PLGA nanoparticles (size: 150–200 nm, PDI < 0.2) to enhance oral bioavailability by 3-fold in rat models .

- LogP Optimization: Introduce polar groups (e.g., –OH at the benzamide para position) to reduce logP from 3.2 to 2.5, improving aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.